molecular formula C6H16BF4P B1647684 Triethylphosphonium tetrafluoroborate, AldrichCPR

Triethylphosphonium tetrafluoroborate, AldrichCPR

Cat. No.: B1647684
M. Wt: 205.97 g/mol
InChI Key: QNHVCYYTEDVXNW-UHFFFAOYSA-O
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Description

Triethylphosphonium tetrafluoroborate, AldrichCPR is a chemical compound with the molecular formula C₆H₁₆BF₄P. It is a phosphonium salt where the phosphonium cation is paired with a tetrafluoroborate anion. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylphosphonium tetrafluoroborate, AldrichCPR can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically involves mixing triethylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of triethylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Triethylphosphonium tetrafluoroborate, AldrichCPR undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Triethylphosphonium tetrafluoroborate, AldrichCPR has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides which are intermediates in the Wittig reaction.

    Biology: The compound is used in the study of biological systems where phosphonium salts are involved.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which triethylphosphonium tetrafluoroborate exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the phosphonium cation to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tri-tert-butylphosphonium tetrafluoroborate
  • Tricyclohexylphosphine tetrafluoroborate
  • Di-tert-butyl (methyl)phosphonium tetrafluoroborate

Uniqueness

Triethylphosphonium tetrafluoroborate, AldrichCPR is unique due to its specific molecular structure and stability. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C6H16BF4P

Molecular Weight

205.97 g/mol

IUPAC Name

triethylphosphanium;tetrafluoroborate

InChI

InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1

InChI Key

QNHVCYYTEDVXNW-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC[PH+](CC)CC

Canonical SMILES

[B-](F)(F)(F)F.CC[PH+](CC)CC

Origin of Product

United States

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